Selective Cytotoxicity: Cadein1 Spares Normal Cells While Eliminating p53-Deficient Cancer Cells
Cadein1 demonstrates marked selective cytotoxicity against p53-defective HeLa cervical cancer cells while sparing normal human fibroblasts IMR90 and WI-38. This selectivity is a key differentiator from many chemotherapeutic agents that lack tumor-specificity. At 6 μM, Cadein1 reduced HeLa cell viability to 18.6%, whereas normal IMR90 and WI-38 cells retained 61.55% and 74.13% viability, respectively [1]. Flow cytometry analysis further confirmed that at 9 μM, Cadein1 induced a sub-G1 apoptotic fraction of 50.27% in HeLa cells compared to only 2.11% in normal IMR90 cells [2].
| Evidence Dimension | Cell viability after 24 h treatment with 6 μM Cadein1 |
|---|---|
| Target Compound Data | HeLa (p53−): 18.6% viability; IMR90 (normal): 61.55% viability; WI-38 (normal): 74.13% viability |
| Comparator Or Baseline | Normal human fibroblasts (IMR90, WI-38) as non-cancer controls |
| Quantified Difference | HeLa viability reduction: 81.4%; Normal cell viability retention: 61.6-74.1% (3.3-4.0 fold higher viability) |
| Conditions | MTT assay, 24 h exposure in HeLa cervical cancer cells vs. normal lung fibroblasts |
Why This Matters
This data quantifies a therapeutic window, indicating that Cadein1 may be procured for experiments where selective targeting of p53-defective cancer cells over normal tissue is essential.
- [1] Jang ER, et al. J Biol Chem. 2010;285(5):2986-2995. Fig. 2A: 'The viability of HeLa cells was 18.6% at 6 μm cadein1, whereas IMR90 and WI-38 cells were 61.55 and 74.13% viable, respectively.' View Source
- [2] Jang ER, et al. J Biol Chem. 2010;285(5):2986-2995. Fig. 2D: 'sub-G1 fraction... highly increased in HeLa cells (9 μm, 50.27%), whereas a negligible sub-G1 fraction was observed in IMR90 cells (9 μm, 2.11%).' View Source
